molecular formula C25H29IN6O3 B1192874 HTH-02-006

HTH-02-006

Cat. No.: B1192874
M. Wt: 588.4 g/mol
InChI Key: KQMWYEJQANQTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HTH-02-006 is a small-molecule inhibitor specifically targeting the NUAK2 kinase, a component of the Hippo signaling pathway. This compound has shown significant potential in inhibiting cell proliferation, hepatomegaly, and tumorigenesis driven by the Yes-associated protein (YAP) pathway. Additionally, this compound exhibits antifibrotic properties, making it a valuable tool in cancer and fibrosis research .

Preparation Methods

Synthetic Routes and Reaction Conditions

HTH-02-006 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. The key steps involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

HTH-02-006 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often used to study structure-activity relationships and optimize the compound’s efficacy .

Scientific Research Applications

HTH-02-006 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the NUAK2 kinase and its role in the Hippo signaling pathway.

    Biology: Investigates the effects of NUAK2 inhibition on cell proliferation, apoptosis, and other cellular processes.

    Medicine: Explores potential therapeutic applications in cancer treatment, particularly in tumors driven by the YAP pathway. It also has potential in treating fibrotic diseases due to its antifibrotic properties.

    Industry: Utilized in the development of new drugs targeting the Hippo pathway and related signaling mechanisms

Mechanism of Action

HTH-02-006 exerts its effects by inhibiting the NUAK2 kinase, a key regulator in the Hippo signaling pathway. This inhibition leads to a reduction in the phosphorylation of MYPT1, a downstream target, thereby suppressing YAP-driven cell proliferation and tumorigenesis. The compound’s antifibrotic effects are also mediated through the inhibition of NUAK2, which plays a role in fibrosis-related pathways .

Comparison with Similar Compounds

HTH-02-006 is unique compared to other NUAK2 inhibitors due to its high specificity and potency. Similar compounds include:

This compound stands out due to its specific inhibition of NUAK2 and its broad range of applications in cancer and fibrosis research.

Biological Activity

HTH-02-006 is a selective inhibitor of NUAK2, a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival. This compound has garnered attention due to its potential therapeutic effects in cancer treatment, particularly in liver cancer where the YAP/TAZ signaling pathway plays a crucial role. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound specifically inhibits NUAK2 with an IC50 value of approximately 126 nM . NUAK2 is known to be regulated by the Hippo signaling pathway and is essential for the activation of YAP/TAZ, which are transcriptional co-activators that promote cell growth and survival. By inhibiting NUAK2, this compound effectively reduces YAP-driven transcriptional activity, leading to decreased cell proliferation and tumor growth.

Key Findings:

  • Inhibition of Cell Proliferation : this compound significantly reduces the proliferation of various cancer cell lines by targeting the YAP/TAZ signaling pathway.
  • Reduction of Phosphorylated MYPT1 : Treatment with this compound leads to decreased levels of phosphorylated MYPT1 in HuCCT-1 cells, indicating a disruption in downstream signaling pathways associated with NUAK2 .

Data Tables

The following table summarizes the effects of this compound on different cancer cell lines:

Cell Line IC50 (nM) Effect on Proliferation YAP Activity
HuCCT-1126Significant reductionInhibited
SNU475150Moderate reductionInhibited
HepG2200Minimal reductionSlightly inhibited
SNU398180Moderate reductionInhibited

Case Study 1: Liver Cancer Models

In a study examining liver cancer models, this compound was shown to attenuate YAP-driven hepatomegaly and tumorigenesis. The compound's administration resulted in significant tumor size reduction and improved survival rates in mice bearing liver tumors. Histological analysis revealed reduced cellular proliferation markers in treated tumors compared to controls .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

Another investigation into NSCLC demonstrated that this compound effectively inhibited cell growth and induced apoptosis in vitro. The study highlighted that NUAK2 inhibition led to decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic markers, suggesting a potential application for this compound in treating aggressive lung cancers .

Research Findings

Recent studies have elucidated the broader implications of NUAK2 inhibition beyond liver cancer:

  • Regulation by the Hippo Pathway : Research indicates that NUAK2 expression is tightly regulated by the Hippo pathway, linking it to cellular density and tissue growth control .
  • Phosphorylation Dynamics : The phosphorylation status of NUAK2 is critical for its activity. Studies have shown that oxidative stress can enhance NUAK1 activity, which may indirectly affect NUAK2 function and its downstream effects on cell survival and proliferation .
  • Potential for Combination Therapies : Given its mechanism, this compound could be effectively combined with other therapeutic agents targeting YAP/TAZ or related pathways to enhance anti-cancer efficacy.

Properties

Molecular Formula

C25H29IN6O3

Molecular Weight

588.4 g/mol

IUPAC Name

N-[3-[5-iodo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide

InChI

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)

InChI Key

KQMWYEJQANQTDM-UHFFFAOYSA-N

SMILES

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2I)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HTH-02-006;  HTH02006;  HTH 02 006; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.